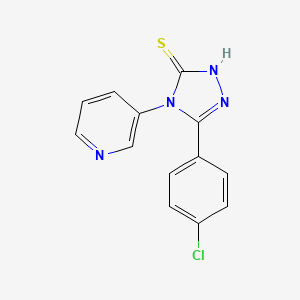
5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol
描述
5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a chemical compound with potential therapeutic applications in various fields of research. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities.
科学研究应用
CCT has shown potential therapeutic applications in various fields of research. It has been reported to have antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. CCT has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Additionally, CCT has been studied for its ability to inhibit various enzymes, such as xanthine oxidase and acetylcholinesterase, which play important roles in the pathogenesis of many diseases.
作用机制
The mechanism of action of CCT is not fully understood, but it is believed to involve the inhibition of various enzymes and the modulation of signaling pathways. CCT has been reported to inhibit xanthine oxidase, which is involved in the production of reactive oxygen species and has been implicated in the pathogenesis of many diseases. CCT has also been shown to inhibit acetylcholinesterase, which is involved in the breakdown of acetylcholine and has been targeted in the treatment of Alzheimer's disease. Additionally, CCT has been reported to modulate the PI3K/Akt signaling pathway, which is involved in cell survival and has been implicated in the development of cancer.
Biochemical and physiological effects:
CCT has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which may be attributed to its ability to inhibit xanthine oxidase and reduce the production of reactive oxygen species. CCT has also been shown to have anti-inflammatory properties, which may be attributed to its ability to modulate the PI3K/Akt signaling pathway. Additionally, CCT has been reported to have antitumor properties, which may be attributed to its ability to inhibit various enzymes and modulate signaling pathways.
实验室实验的优点和局限性
CCT has several advantages for lab experiments. It is easy to synthesize and has been reported to have high purity and yield. Additionally, CCT has been shown to have diverse biological activities, which makes it a useful compound for investigating various research questions. However, there are also some limitations to using CCT in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret some of the results. Additionally, CCT has not been extensively studied in vivo, which limits its potential clinical applications.
未来方向
There are several future directions for research on CCT. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's diseases. Another potential direction is to investigate its potential use in the treatment of cancer, as it has been shown to have antitumor properties. Additionally, further studies are needed to elucidate the mechanism of action of CCT and to investigate its potential clinical applications.
合成方法
The synthesis of CCT involves the reaction of 4-chlorobenzaldehyde with pyridine-3-carboxaldehyde in the presence of ammonium acetate and acetic acid to yield 5-(4-chlorophenyl)-4-pyridin-3-yl-4H-1,2,4-triazole-3-thiol. This method has been reported in the literature and has been optimized for high yield and purity.
属性
IUPAC Name |
3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4S/c14-10-5-3-9(4-6-10)12-16-17-13(19)18(12)11-2-1-7-15-8-11/h1-8H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJUDUFOECZRNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324056 | |
| Record name | 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26729003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
286009-80-1 | |
| Record name | 3-(4-chlorophenyl)-4-pyridin-3-yl-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101324056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,6-dimethoxy-4-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5149689.png)
![5-[2-(benzyloxy)-5-nitrobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5149690.png)
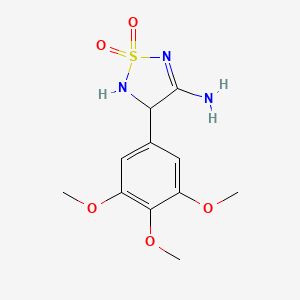
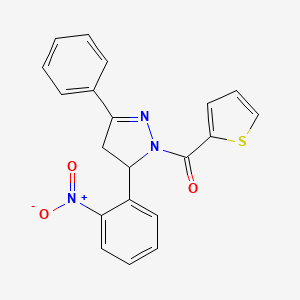
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5149700.png)
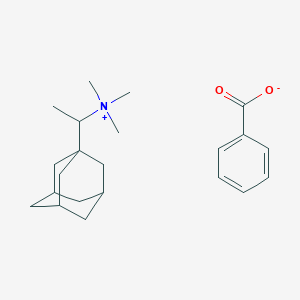
![5-(2,4-dichlorophenyl)-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B5149716.png)
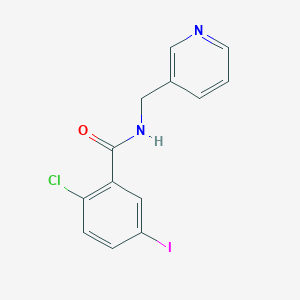
![2-tert-butyl-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5149730.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B5149743.png)
![1-(3,4-dimethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5149750.png)
![N-(4-fluorophenyl)-2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5149756.png)
![3-methoxy-N-{3-methyl-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B5149786.png)
![3-(2-chloro-6-fluorophenyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5149794.png)
